molecular formula C5H12Cl2N2O4 B613301 (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride CAS No. 159206-44-7

(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride

Cat. No.: B613301
CAS No.: 159206-44-7
M. Wt: 235.07
InChI Key: KDLOTWYWLLNSCT-BQIXHFABSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride is a chiral amino acid derivative. It is known for its role in various biochemical processes and its potential applications in scientific research. This compound is characterized by its two amino groups and a carboxylic acid group, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride typically involves the asymmetric synthesis of its precursor, (2S,4S)-2,4-diaminoglutaric acid. One common method includes the C-alkenylation of glycine in the Ni(II) complex of its Schiff’s base with S-2-N-(N′-benzylprolyl)aminobenzophenone, followed by decomposition of the alkenylated complex .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using chiral catalysts to ensure high enantiomeric purity. The process may include steps such as crystallization and purification to obtain the desired dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced amine forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound, which can be further utilized in synthetic applications.

Scientific Research Applications

(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. It may influence biochemical pathways by binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

  • (2S,4S)-2,4-Diaminoglutaric acid
  • (2S,3S)-2,3-Diamino-2,3-dimethylsuccinic acid

Uniqueness

(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride is unique due to its specific stereochemistry, which imparts distinct biochemical properties. Compared to similar compounds, it offers higher specificity in enzyme interactions and greater potential in chiral synthesis .

Properties

IUPAC Name

(2S,4S)-2,4-diaminopentanedioic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O4.2ClH/c6-2(4(8)9)1-3(7)5(10)11;;/h2-3H,1,6-7H2,(H,8,9)(H,10,11);2*1H/t2-,3-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLOTWYWLLNSCT-BQIXHFABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)[C@@H](C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718698
Record name (4S)-4-Amino-L-glutamic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159206-44-7
Record name (4S)-4-Amino-L-glutamic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.